![molecular formula C21H21N5 B2440326 5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896804-04-9](/img/structure/B2440326.png)
5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It has been studied for its potential anti-inflammatory effects .
Chemical Reactions Analysis
The specific chemical reactions involving “5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Antibacterial Applications
Compounds related to 5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for their antibacterial properties. For instance, new pyrazole and pyrazolopyrimidine derivatives were synthesized and showed significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Rahmouni et al., 2014).
Anticancer Applications
Another domain of interest is the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines, particularly against Mycobacterium tuberculosis. Compounds have been designed and synthesized, displaying potent in vitro growth inhibition of M.tb, with certain analogues showing low hERG liability and good metabolic stabilities, making them potential candidates for the treatment of tuberculosis (Sutherland et al., 2022).
Anti-Inflammatory and Antinociceptive Activities
Research on pyrimidine-containing compounds, such as 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, demonstrates their anti-inflammatory and antinociceptive activities. These findings support the potential therapeutic use of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Anticancer Agent Development
The synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been explored for potential anticancer applications. Certain compounds demonstrated promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micromolar concentrations (Chavva et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-21(2,3)18-13-19(24-16-9-11-22-12-10-16)26-20(25-18)17(14-23-26)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTSFEBDZIHFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine |
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